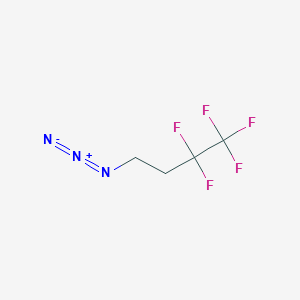
4-Azido-1,1,1,2,2-pentafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-1,1,1,2,2-pentafluorobutane is a chemical compound with the molecular formula C4H4F5N3 It is characterized by the presence of an azido group (-N3) and five fluorine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1,1,1,2,2-pentafluorobutane typically involves the nucleophilic substitution of a suitable precursor, such as 4-iodo-1,1,1,2,2-pentafluorobutane, with sodium azide (NaN3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the efficient formation of the azido compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-1,1,1,2,2-pentafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
4-Azido-1,1,1,2,2-pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its azido group, which can undergo specific reactions without interfering with biological systems.
Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Azido-1,1,1,2,2-pentafluorobutane primarily involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1,1,1,2,2-pentafluorobutane: A precursor used in the synthesis of 4-Azido-1,1,1,2,2-pentafluorobutane.
1,1,1,2,2-Pentafluorobutane: A related compound lacking the azido group.
4-Chloro-1,1,1,2,2-pentafluorobutane: Another halogenated derivative of pentafluorobutane.
Uniqueness
This compound is unique due to the presence of both the azido group and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
121177-77-3 |
|---|---|
Formule moléculaire |
C4H4F5N3 |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
4-azido-1,1,1,2,2-pentafluorobutane |
InChI |
InChI=1S/C4H4F5N3/c5-3(6,4(7,8)9)1-2-11-12-10/h1-2H2 |
Clé InChI |
MUUXBNMXHSDFIL-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)
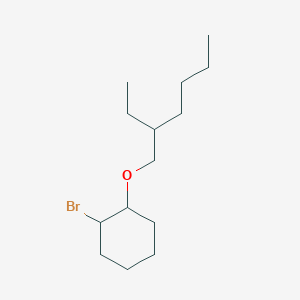
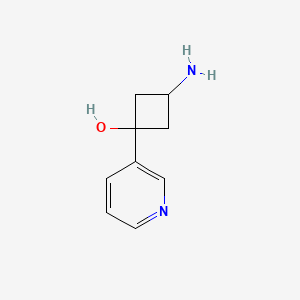

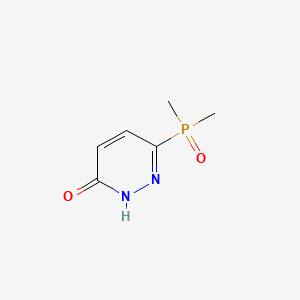
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
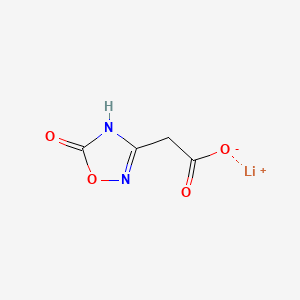
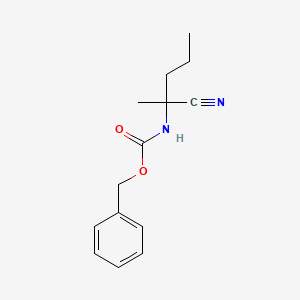
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
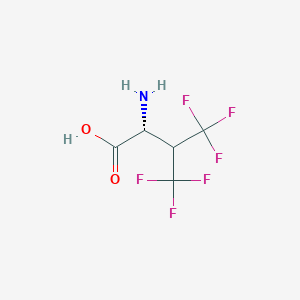
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
